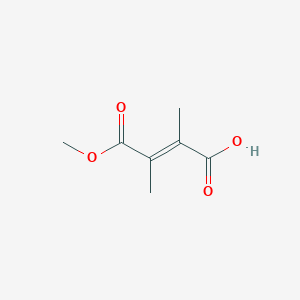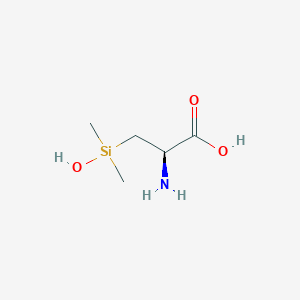
(R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is a unique organosilicon compound that features both amino and silyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid typically involves the introduction of the silyl group into an amino acid precursor. One common method is the hydrosilylation of an unsaturated amino acid derivative using a silylating agent such as dimethylchlorosilane. The reaction is usually carried out in the presence of a catalyst like platinum or rhodium complexes under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-amino-3-(hydroxydimethylsilyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxydimethylsilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The amino group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent degradation of the amino acid backbone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the silyl group, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is used as a building block for the synthesis of more complex organosilicon compounds. Its unique functional groups allow for versatile modifications and the creation of novel materials with desirable properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between silicon-containing molecules and biological systems. Its amino acid backbone makes it compatible with biological environments, allowing for studies on silicon’s role in biological processes.
Medicine
In medicinal chemistry, ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is explored for its potential as a drug delivery agent. The silyl group can enhance the stability and bioavailability of therapeutic compounds, making it a valuable component in drug design.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as silicone-based polymers and coatings. Its ability to form strong bonds with other materials makes it ideal for applications requiring durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid involves its interaction with various molecular targets through its amino and silyl groups. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the silyl group can participate in hydrophobic interactions and covalent bonding with other silicon-containing compounds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-amino-3-(trimethylsilyl)propanoic acid: Similar structure but with a trimethylsilyl group instead of a hydroxydimethylsilyl group.
®-2-amino-3-(methyldimethylsilyl)propanoic acid: Contains a methyldimethylsilyl group, offering different reactivity and properties.
Uniqueness
®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is unique due to the presence of the hydroxydimethylsilyl group, which provides additional sites for chemical modification and enhances its reactivity compared to other silyl-substituted amino acids. This makes it a valuable compound for developing new materials and studying silicon’s role in biological systems.
Propriétés
Formule moléculaire |
C5H13NO3Si |
|---|---|
Poids moléculaire |
163.25 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[hydroxy(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C5H13NO3Si/c1-10(2,9)3-4(6)5(7)8/h4,9H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1 |
Clé InChI |
NTGLLQYBSTXDSD-BYPYZUCNSA-N |
SMILES isomérique |
C[Si](C)(C[C@@H](C(=O)O)N)O |
SMILES canonique |
C[Si](C)(CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


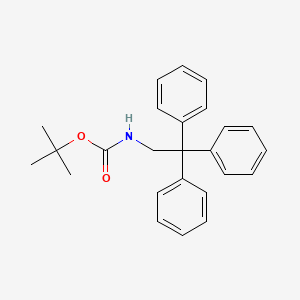

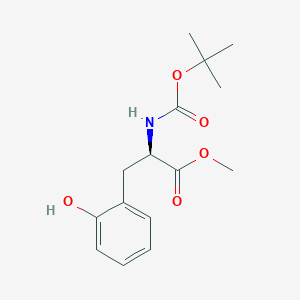
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
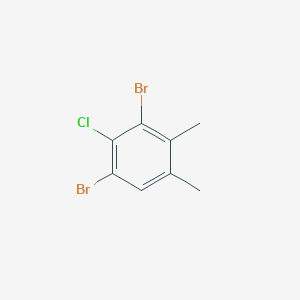
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)





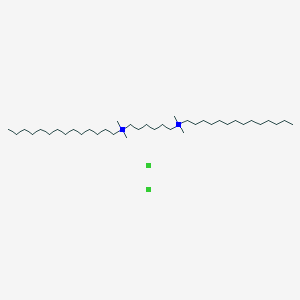
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
